molecular formula C21H17FN2O2S B11360756 5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11360756
M. Wt: 380.4 g/mol
InChI Key: KLBXYHURLIQLSI-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the fluorine atom. Common reagents used in these reactions include fluorinating agents, thiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring and benzofuran core are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-3-carboxamide
  • 3-fluoro-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-5-carboxamide

Uniqueness

The unique combination of the fluorine atom, thiazole ring, and benzofuran core in 5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17FN2O2S

Molecular Weight

380.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17FN2O2S/c1-13-17-11-15(22)7-8-18(17)26-19(13)20(25)23-10-9-16-12-27-21(24-16)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,25)

InChI Key

KLBXYHURLIQLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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